2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene core, a chloroacetamido group, and a methoxyethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the benzothiophene core, which is then functionalized with the chloroacetamido and methoxyethyl groups through a series of reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzothiophene derivatives.
Scientific Research Applications
2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The chloroacetamido group may facilitate binding to certain enzymes or receptors, leading to the modulation of biological processes. The methoxyethyl group may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl 5-carbamoyl-2-(2-chloroacetamido)-4-methylthiophene-3-carboxylate
- 4-ethyl 2-(2-methoxyethyl) 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate
Uniqueness
Compared to similar compounds, 2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique benzothiophene core and specific functional groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-20-7-6-16-13(19)12-9-4-2-3-5-10(9)21-14(12)17-11(18)8-15/h2-8H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEXCJZNXYANLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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